

Spectroscopic comparison between Phenyltrimethylammonium bromide and its analogues

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Compound of Interest		
Compound Name:	Phenyltrimethylammonium bromide	
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A Spectroscopic Comparison of Phenyltrimethylammonium Bromide and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **phenyltrimethylammonium bromide** and its para-substituted analogues: p-tolyltrimethylammonium bromide, p-methoxy**phenyltrimethylammonium bromide**, and p-nitro**phenyltrimethylammonium bromide**. The information herein is supported by experimental data from various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for **phenyltrimethylammonium bromide** and its analogues.

Table 1: UV-Vis Spectroscopic Data



Compound	Solvent	λmax (nm)	Molar Absorptivity (ε)
Phenyltrimethylammo nium bromide	Methanol	258, 264, 271	Data not available
p- Tolyltrimethylammoniu m bromide	Water	~262	Data not available
p- Methoxyphenyltrimeth ylammonium bromide	Water	~272	Data not available
p- Nitrophenyltrimethyla mmonium bromide	Water	~300	Data not available

Table 2: ^1H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Compound	Solvent	-N(CH₃)₃	Aromatic Protons	Other Protons
Phenyltrimethyla mmonium bromide	D₂O	~3.6 (s, 9H)	~7.6-7.8 (m, 5H)	-
p- Tolyltrimethylam monium bromide	D ₂ O	~3.5 (s, 9H)	~7.4 (d, 2H), ~7.6 (d, 2H)	~2.4 (s, 3H, - CH ₃)
p- Methoxyphenyltri methylammoniu m bromide	D₂O	~3.5 (s, 9H)	~7.1 (d, 2H), ~7.7 (d, 2H)	~3.9 (s, 3H, - OCH₃)
p- Nitrophenyltrimet hylammonium bromide	D₂O	~3.7 (s, 9H)	~8.0 (d, 2H), ~8.4 (d, 2H)	-



Table 3: ^{13}C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

Compound	Solvent	-N(CH₃)₃	Aromatic Carbons	Other Carbons
Phenyltrimethyla mmonium bromide	D ₂ O	~56.0	~122.0, 130.0, 131.0, 144.0	-
p- Tolyltrimethylam monium bromide	D ₂ O	~56.0	~121.0, 131.0, 142.0, 143.0	~20.0 (-CH ₃)
p- Methoxyphenyltri methylammoniu m bromide	D ₂ O	~56.0	~116.0, 123.0, 140.0, 162.0	~56.0 (-OCH₃)
p- Nitrophenyltrimet hylammonium bromide	D₂O	~56.0	~123.0, 126.0, 150.0, 151.0	-

Table 4: FT-IR Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)



Compound	C-H (Aromatic)	N+-C Stretch	C=C (Aromatic)	Other Key Bands
Phenyltrimethyla mmonium bromide	~3030	~950	~1600, 1480	~760, 690 (monosubstituted)
p- Tolyltrimethylam monium bromide	~3020	~955	~1610, 1510	~810 (p- disubstituted)
p- Methoxyphenyltri methylammoniu m bromide	~3010	~960	~1610, 1515	~1250 (C-O stretch), ~830 (p- disubstituted)
p- Nitrophenyltrimet hylammonium bromide	~3050	~945	~1600, 1520	~1520, 1345 (NO ₂ stretch), ~850 (p- disubstituted)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Solutions of phenyltrimethylammonium bromide and its analogues were prepared in a suitable solvent (e.g., methanol or deionized water) at a concentration of approximately 10⁻⁴ M.
 - The solvent used for sample preparation was also used as the blank reference.
- Data Acquisition:



- The spectrophotometer was calibrated using the blank solvent.
- The UV-Vis spectrum of each sample solution was recorded over a wavelength range of 200-400 nm.
- The wavelengths of maximum absorbance (λmax) were determined from the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation:
 - Approximately 5-10 mg of each compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, was added if necessary.
- Data Acquisition:
 - ¹H NMR: Proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were reported in parts per million (ppm) relative to the residual solvent peak or the internal standard.
 - ¹³C NMR: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts were reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

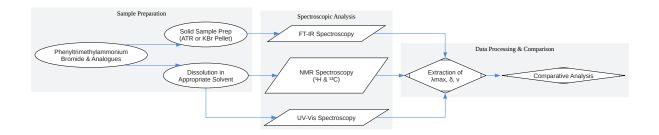
- Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a pellet press.
- Sample Preparation (ATR Method):
 - A small amount of the solid sample was placed directly onto the ATR crystal.



- Pressure was applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the sample was ground with ~100 mg of dry potassium bromide
 (KBr) powder in an agate mortar and pestle.
 - The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded.
 - The IR spectrum of the sample was then recorded, typically in the range of 4000-400 cm⁻¹.
 - The resulting spectrum was reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations Experimental Workflow



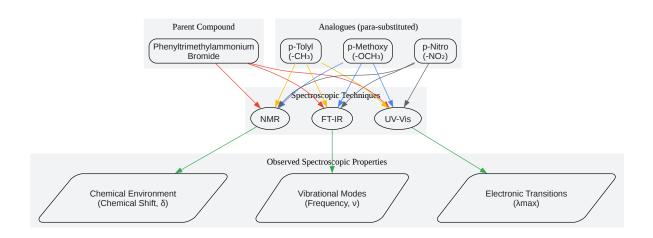


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Caption: Experimental workflow for the spectroscopic comparison.

Logical Relationship of the Comparative Analysis





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Caption: Logical relationship of the comparative spectroscopic analysis.

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